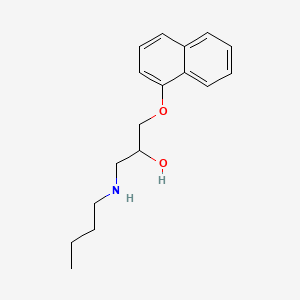

1-Butylamino-3-(naphthyloxy)-2-propanol

Description

Contextual Significance of the Aryloxypropanolamine Moiety in Synthetic Organic Chemistry

In synthetic organic chemistry, the aryloxypropanolamine moiety is of great interest due to its versatile synthesis and its role as a key structural element in molecules that interact with various biological targets, most notably G-protein coupled receptors (GPCRs). researchgate.net The general chemical structure consists of an aromatic or heteroaromatic ring system connected to an oxymethylene bridge, which in turn is attached to a 2-hydroxypropylamine side chain. wikipedia.org This arrangement provides a conformationally flexible backbone that can be readily modified.

The synthesis of aryloxypropanolamines typically involves the reaction of a substituted phenol (B47542) (an aryloxy group) with an epoxide, such as epichlorohydrin (B41342), followed by the ring-opening of the resulting glycidic ether with an appropriate amine. wikipedia.orggoogle.com This modular synthesis route allows for the systematic variation of three key structural components:

The aromatic ring system.

The substituent on the amine nitrogen.

The stereochemistry of the hydroxyl-bearing carbon.

This synthetic accessibility has made the aryloxypropanolamine scaffold a popular template in the design of compound libraries for high-throughput screening and in structure-activity relationship (SAR) studies aimed at optimizing ligand-receptor interactions. nih.gov The stereochemistry of the chiral center in the propanolamine (B44665) chain is particularly crucial, with the (S)-enantiomer often exhibiting significantly higher potency for certain biological targets compared to the (R)-enantiomer. nih.gov

Overview of Structural Analogues and Their Research Implications

1-Butylamino-3-(naphthyloxy)-2-propanol is a specific analogue within the broader aryloxypropanolamine class. Its structure is closely related to the well-known non-selective beta-adrenergic antagonist, Propranolol (B1214883). The key structural difference lies in the N-alkyl substituent: this compound features a butyl group, whereas Propranolol contains an isopropyl group. nih.govnih.gov

This seemingly minor modification of the N-substituent can have significant implications for the compound's physicochemical properties and its interaction with biological targets. The size and lipophilicity of the N-alkyl group are critical determinants of binding affinity and selectivity for adrenergic receptor subtypes. nih.gov Research has shown that bulky substituents on the amine are generally favorable for beta-receptor antagonism. nih.gov

The naphthyl ring system contributes to the high lipophilicity of these compounds, which influences properties such as their distribution in biological systems. nih.govwikipedia.org The exploration of structural analogues involves modifying both the aromatic portion and the amino group to investigate their impact on biological activity. For instance, replacing the naphthyl ring with other aromatic or heteroaromatic systems, or altering the N-substituent, are common strategies in the rational design of new chemical entities. researchgate.net

| Compound Name | N-Substituent | Aromatic System | Chemical Formula | Molar Mass (g/mol) |

|---|---|---|---|---|

| This compound | n-Butyl | Naphthalene (B1677914) | C17H23NO2 | 273.37 |

| Propranolol | Isopropyl | Naphthalene | C16H21NO2 | 259.34 |

| Atenolol (B1665814) | Isopropyl | 4-(2-hydroxy-3-(isopropylamino)propoxy)phenylacetamide | C14H22N2O3 | 266.34 |

Research Trajectories of N-Substituted Amino-Propanols

The research trajectory for N-substituted aryloxypropanolamines continues to evolve, driven by the quest for molecules with enhanced selectivity and novel mechanisms of action. A primary focus remains the modulation of beta-adrenergic receptors (β-ARs), which are implicated in a wide range of physiological processes. nih.gov The scientific community is actively designing and synthesizing new derivatives to probe the structure-activity relationships that govern ligand interaction with the three main β-AR subtypes (β1, β2, and β3). nih.gov

Recent research has expanded beyond traditional beta-blockade. For example, novel aryloxypropanolamine derivatives have been designed and synthesized as potential β3-AR antagonists for investigation in areas such as lipolysis. nih.gov Furthermore, the development of compounds with combined activities, such as dual class II (beta-blocking) and class III (potassium channel blocking) antiarrhythmic properties, represents another significant research direction. nih.gov These efforts often involve the synthesis of a series of compounds with systematic structural variations to identify key features that confer the desired pharmacological profile. nih.gov

The aryloxypropanolamine scaffold is also being utilized as a foundational structure for developing biased ligands. These are molecules that preferentially activate certain downstream signaling pathways upon binding to a receptor, offering the potential for more targeted therapeutic effects. The intrinsic plasticity of GPCRs like the β-ARs makes this a promising area of investigation. nih.gov The overarching goal of this research is to generate highly selective chemical tools for pharmacological studies and to identify lead compounds for the development of new therapeutic agents. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

4618-24-0 |

|---|---|

Molecular Formula |

C17H23NO2 |

Molecular Weight |

273.37 g/mol |

IUPAC Name |

1-(butylamino)-3-naphthalen-1-yloxypropan-2-ol |

InChI |

InChI=1S/C17H23NO2/c1-2-3-11-18-12-15(19)13-20-17-10-6-8-14-7-4-5-9-16(14)17/h4-10,15,18-19H,2-3,11-13H2,1H3 |

InChI Key |

AITWWMQZEHPPKO-UHFFFAOYSA-N |

SMILES |

CCCCNCC(COC1=CC=CC2=CC=CC=C21)O |

Canonical SMILES |

CCCCNCC(COC1=CC=CC2=CC=CC=C21)O |

Synonyms |

M 45655 M-45655 M45655 |

Origin of Product |

United States |

Synthetic Strategies and Advanced Chemical Transformations of 1 Butylamino 3 Naphthyloxy 2 Propanol

Retrosynthetic Analysis of the 1-Butylamino-3-(naphthyloxy)-2-propanol Core

A retrosynthetic analysis of this compound identifies two primary disconnection points, suggesting logical pathways for its synthesis. The core structure consists of a naphthyloxy group, a propanolamine (B44665) linker, and a butylamino group.

The first logical disconnection is at the ether linkage (C-O bond) between the naphthalene (B1677914) ring and the propanol (B110389) side chain. This approach, termed an ether synthesis disconnection, leads to two key precursors: 1-naphthol (B170400) and a 3-(butylamino)-1-halo-2-propanol or a related C3 aminopropanol (B1366323) synthon.

A second, and more commonly employed, disconnection strategy involves breaking the carbon-nitrogen bond (C-N) of the secondary amine. This leads to butylamine (B146782) and a reactive three-carbon electrophile containing the naphthyloxy group, typically 1-(naphthyloxy)-2,3-epoxypropane (a glycidyl (B131873) ether). This epoxide intermediate is a versatile synthon in the synthesis of many related propanolamine compounds.

Further disconnection of the 1-(naphthyloxy)-2,3-epoxypropane intermediate at its ether bond logically yields 1-naphthol and an electrophilic three-carbon unit, most commonly epichlorohydrin (B41342). This final set of precursors—1-naphthol, epichlorohydrin, and butylamine—represents the most fundamental and widely utilized building blocks for the construction of the target molecule.

Classical Synthetic Routes to the this compound Framework

Classical syntheses of aryloxypropanolamines like this compound have been well-established for decades. These routes are typically robust and scalable, forming the foundation of industrial production methods for analogous compounds.

Alkylation Approaches Involving Naphthol and Epichlorohydrin Derivatives

A primary and widely adopted synthetic route commences with the alkylation of 1-naphthol using epichlorohydrin. google.comnih.gov This reaction, an example of a Williamson ether synthesis, is typically conducted under basic conditions to deprotonate the phenolic hydroxyl group of 1-naphthol, forming a more nucleophilic naphthoxide ion. The naphthoxide then attacks the electrophilic carbon of epichlorohydrin, displacing the chloride leaving group to form the key intermediate, 1-(naphthyloxy)-2,3-epoxypropane. google.compatsnap.comut.ac.ir

The reaction conditions can be optimized for high yields. Common bases include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). patsnap.comut.ac.ir To improve reaction efficiency and facilitate the interaction between the aqueous base and the organic reagents, phase-transfer catalysts are often employed.

Interactive Table: Alkylation of 1-Naphthol with Epichlorohydrin Data adapted from analogous propranolol (B1214883) syntheses.

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield of Epoxide (%) | Reference |

|---|---|---|---|---|---|---|

| Benzyltriethylammonium chloride | 30% NaOH (aq) | None | 50 | 6 | 94.1 | patsnap.com |

| Polyethylene glycol 6000 | 30% NaOH (aq) | None | 65 | 4 | 95.4 | patsnap.com |

| Triethylamine | None | None | 65 | 8 | 94.7 | google.com |

| None | KOH | DMSO | Room Temp. | 6 | 95.0 | ut.ac.ir |

Amine Alkylation with Halohydrin Intermediates

An alternative but related classical approach involves the generation of a halohydrin intermediate, which is subsequently used to alkylate the amine. In this pathway, the initial reaction between 1-naphthol and epichlorohydrin can be controlled to produce a mixture of the desired epoxide (1-(naphthyloxy)-2,3-epoxypropane) and its ring-opened isomer, the chlorohydrin 1-chloro-3-(1-naphthyloxy)-2-propanol. google.com

This mixture of intermediates can then be directly reacted with butylamine. google.com The amine attacks the terminal carbon of the chlorohydrin, displacing the chloride, or opens the epoxide ring to yield the final this compound product. This method avoids the need to isolate the pure epoxide intermediate, potentially simplifying the manufacturing process, although yields may be impacted by the mixture of reactive species. google.com One patented method describes a process that generates both epoxide and halohydrin intermediates, which are then reacted with an amine to produce the final product with a high total recovery. google.com

Epoxy Ring Opening Reactions with Butylamine

The most common final step in the classical synthesis involves the ring-opening of the previously synthesized 1-(naphthyloxy)-2,3-epoxypropane intermediate with butylamine. ut.ac.iraskfilo.com This is a nucleophilic addition reaction where the nitrogen atom of butylamine attacks one of the carbon atoms of the epoxide ring.

The mechanism follows an SN2 pathway. The amine preferentially attacks the sterically less hindered terminal carbon atom of the epoxide ring, leading to the desired 1-amino-3-aryloxy-2-propanol regioisomer. vaia.com The reaction is often carried out by heating the epoxide intermediate with an excess of butylamine, which can also serve as the solvent. ut.ac.ir Subsequent proton transfer neutralizes the resulting alkoxide to form the stable secondary alcohol of the final product. vaia.com This step is crucial and generally proceeds with high efficiency to furnish the target compound. ut.ac.ir

Modern Methodologies for Propanolamine Synthesis

While classical routes are effective, modern synthetic chemistry seeks to improve efficiency, reduce environmental impact, and control stereochemistry. These goals have driven the development of advanced catalytic pathways.

Catalytic Reaction Pathways

Catalysis has been applied to several steps in the synthesis of propanolamine compounds. As mentioned previously, phase-transfer catalysts (PTCs) like quaternary ammonium (B1175870) salts are used to accelerate the initial etherification of 1-naphthol with epichlorohydrin. patsnap.comgoogle.com These catalysts facilitate the transfer of the hydroxide anion from the aqueous phase to the organic phase, increasing the rate of naphthoxide formation and subsequent alkylation. google.com

More advanced catalytic methods focus on achieving enantioselectivity, as the biological activity of many propanolamine drugs resides in a single enantiomer. ut.ac.ir For the synthesis of specific stereoisomers of this compound, strategies analogous to those for propranolol can be employed. These include:

Kinetic Resolution: A racemic mixture of the glycidyl ether intermediate can be reacted with an amine in the presence of a chiral catalyst system. One enantiomer of the epoxide reacts faster, allowing for the separation of the unreacted enantiomer and the enantiomerically enriched product. ut.ac.ir For example, a system of Zn(NO₃)₂ and (+)-tartaric acid has been used to catalyze the enantioselective ring-opening of a glycidyl ether with an amine, yielding the (S)-enantiomer of the product. ut.ac.ir

Asymmetric Epoxidation: Chiral catalysts can be used to create the epoxide intermediate from an allylic alcohol precursor in an enantioselective manner, establishing the desired stereocenter early in the synthesis.

Catalytic Reductive Amination: While less direct for this specific target, catalytic reductive amination of a ketone precursor, 1-(naphthyloxy)-2-propanone, with butylamine using a chiral catalyst could also provide an enantioselective route to the final product.

Interactive Table: Catalytic Systems in Analogous Propanolamine Synthesis

| Reaction Step | Catalyst System | Purpose | Reference |

|---|---|---|---|

| Etherification | Dimethylethyl hexadecyl ammonium bromide (PTC) | Improved yield and reaction rate | google.com |

| Ring Opening | Zn(NO₃)₂ / (+)-tartaric acid | Enantioselective synthesis (Kinetic Resolution) | ut.ac.ir |

| Ring Opening | Silica perchloric acid (Microwave) | Rate acceleration | researchgate.net |

| N-methylation | Cp*Ir complexes | N-alkylation with alcohols | organic-chemistry.org |

These modern catalytic approaches offer pathways to not only synthesize the this compound framework efficiently but also to control its absolute stereochemistry, a critical aspect in the development of advanced chemical entities. ut.ac.irresearchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a significant technology in drug discovery and medicinal chemistry, offering substantial reductions in reaction times, from hours or days to mere minutes or seconds. nih.gov This efficiency stems from the direct coupling of microwave energy with molecules possessing a dipole moment, leading to rapid and uniform heating of the reaction mixture. nih.gov This technique is particularly valuable in high-speed combinatorial chemistry and for the optimization of biologically active compounds, including heterocyclic structures and peptides. nih.gov

The application of microwave irradiation can lead to enhanced reaction rates and often results in higher product yields and purities compared to conventional heating methods. nih.gov For instance, in the synthesis of various heterocyclic compounds, microwave-assisted methods have been shown to be superior. The synthesis of 1-(arylthio)naphthalen-2-ols has been successfully achieved using microwave irradiation, demonstrating the utility of this technique for modifying naphthalene-based scaffolds. journal-vniispk.ru Similarly, complex structures like benzodioxinoquinoxaline derivatives have been synthesized in high yields (up to 91%) using microwave-assisted Buchwald–Hartwig cross-coupling reactions. nih.gov

While specific studies detailing the microwave-assisted synthesis of this compound are not extensively documented, the general procedures for synthesizing aryloxypropanolamines are amenable to this technology. wisdomlib.orggoogle.com The synthesis typically involves the reaction of a phenoxide (in this case, 1-naphthol) with an epoxide-containing reagent (like epichlorohydrin), followed by the aminolysis of the resulting epoxide with the appropriate amine (butylamine). A study on the synthesis of propranolol (the isopropyl analogue) and its derivatives mentions the use of microwave conditions, highlighting its applicability in this class of compounds. researchgate.net The general advantages of microwave-assisted synthesis, such as accelerated reaction times and improved yields, are expected to be transferable to the synthesis of this compound and its derivatives.

Solvent-Free Reaction Conditions

Solvent-free reaction conditions represent a cornerstone of green chemistry, aiming to reduce environmental impact by eliminating the use of volatile and often toxic organic solvents. Mechanochemistry, which involves conducting reactions in the solid state through grinding or milling, is a prominent solvent-free technique. This method can lead to the formation of novel solid phases and is particularly useful for reactants or products that are sensitive to solvents.

The application of solvent-free mechanochemical synthesis has been explored for propranolol, a close structural analog of this compound. Specifically, a salt of propranolol with capric acid has been successfully synthesized using a solvent-free mechanochemical approach. mdpi.com This demonstrates the feasibility of conducting reactions involving the aryloxypropanolamine scaffold without the need for a solvent medium. Such solid-state reactions are presented as a sustainable alternative to classical solvent-based crystallization. mdpi.com

While direct reports on the solvent-free synthesis of the base compound this compound are limited, the principles of mechanochemistry and other solvent-free techniques are broadly applicable to its synthetic precursors. The key bond-forming reactions, such as the alkylation of 1-naphthol with an epoxypropane derivative and the subsequent amine addition, could potentially be adapted to solvent-free conditions, for example, by using a mortar and pestle or a ball mill, possibly with a catalytic amount of a phase-transfer catalyst to facilitate the reaction. mdpi.com The development of such protocols would align with the principles of green chemistry by minimizing waste and avoiding hazardous solvents.

Derivatization Strategies and Analogue Preparation for Research Purposes

Functionalization of the Hydroxyl Group

The secondary hydroxyl group in the propanolamine side chain of this compound is a prime target for functionalization to produce a variety of derivatives, including prodrugs and analogues with modified physicochemical properties. Esterification is a common strategy employed for this purpose.

A range of ester prodrugs of the closely related propranolol have been synthesized to study their hydrolysis kinetics. These include O-acetyl, O-propionyl, O-butyryl, and O-pivaloyl esters. The synthesis of these esters can be achieved by reacting the parent alcohol with the corresponding acyl anhydride (B1165640) or acyl chloride. For example, propranolol has been derivatized by reaction with various benzoyl chlorides (e.g., 2-chlorobenzoyl chloride, 2-bromobenzoyl chloride, 2-fluorobenzoyl chloride) and acetic anhydride in the presence of a base like sodium bicarbonate. researchgate.net These reactions typically yield ester derivatives with potentially altered properties such as water solubility. researchgate.net

Another approach involves the synthesis of co-drugs, where the hydroxyl group is linked via an ester bond to another pharmacologically active molecule. This has been demonstrated by synthesizing hemi-esters of propranolol with dicarboxylic anhydrides like succinic, maleic, or phthalic anhydride. These hemi-esters can then be activated, for instance by conversion to the acyl chloride with thionyl chloride, and subsequently reacted with other drugs containing a suitable functional group.

The hydroxyl group can also undergo oxidation. The use of pyridinium (B92312) chlorochromate (PCC) can oxidize the secondary alcohol of propranolol to the corresponding ketone, yielding 1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-one. researchgate.net Furthermore, enzymatic functionalization, such as glucuronidation, is a known metabolic pathway for propranolol, where UDP-glucuronosyltransferase (UGT) enzymes catalyze the attachment of a glucuronic acid moiety to the hydroxyl group.

Below is a table summarizing various functionalizations of the hydroxyl group based on studies with the analogous compound, propranolol.

| Reagent/Method | Functional Group Introduced | Resulting Derivative Class | Reference |

| Acetic Anhydride | Acetyl | Ester | researchgate.net |

| Propionyl Chloride | Propionyl | Ester | |

| Butyryl Chloride | Butyryl | Ester | |

| Pivaloyl Chloride | Pivaloyl | Ester | |

| 2-Chlorobenzoyl chloride | 2-Chlorobenzoyl | Ester | researchgate.net |

| Succinic Anhydride | Succinyl | Hemi-ester | |

| Pyridinium Chlorochromate (PCC) | Carbonyl (oxidation) | Ketone | researchgate.net |

| UDP-glucuronosyltransferase (UGT) | Glucuronic Acid | Ether Glucuronide |

Modifications of the Butylamino Side Chain

The butylamino side chain is crucial for the molecule's interaction with its biological targets, and modifications at this site can significantly impact its activity. Key strategies include N-alkylation, N-dealkylation, and conversion of the secondary amine.

The secondary amine is a key feature for optimal activity in many aryloxypropanolamine antagonists. pharmacy180.com However, its conversion to a tertiary amine has been explored for research purposes. N-alkylation can be achieved by reacting the parent compound with an alkyl halide, such as n-butyl bromide, in the presence of a base like potassium carbonate. researchgate.net This converts the secondary amine into a tertiary amine, which can alter the compound's affinity for its receptors. researchgate.net

Conversely, removal of the alkyl group (N-dealkylation) is a known metabolic transformation. For instance, the N-desisopropylation of propranolol is a documented metabolic pathway. researchgate.net The synthesis of such N-dealkylated analogs can be important for studying metabolic pathways and the activity of metabolites.

Shortening the amino alcohol side chain is another modification that has been investigated. Studies on propranolol analogues have shown that reducing the side chain by one carbon atom can drastically alter receptor binding selectivity. researchgate.net

Reductive amination is a versatile method for constructing the amino alcohol side chain and introducing diversity. mdpi.com This process involves the reaction of an appropriate aldehyde or ketone with an amine. For the synthesis of this compound, this could involve the reaction of 1-(naphthyloxy)-2,3-epoxypropane with butylamine, or alternatively, the reductive amination of a ketone precursor, such as 1-(naphthyloxy)propan-2-one, with butylamine in the presence of a reducing agent.

The following table outlines strategies for modifying the butylamino side chain, drawing from research on analogous compounds.

| Modification Strategy | Description | Potential Reagents | Reference |

| N-Alkylation | Conversion of the secondary amine to a tertiary amine. | n-Butyl bromide, K₂CO₃ | researchgate.net |

| N-Dealkylation | Removal of the N-butyl group to form the primary amine. | Synthetic target for metabolite studies. | researchgate.net |

| Chain Shortening | Synthesis of analogs with a shorter amino alcohol chain. | Multi-step synthesis from different precursors. | researchgate.net |

| Amine Conversion | Conversion of the secondary amine to other functional groups. | Varies depending on the target functional group. | researchgate.net |

Naphthyloxy Moiety Substitutions for Structure-Activity Relationship (SAR) Investigations

The naphthyloxy aromatic ring is a primary determinant of the biological activity of aryloxypropanolamine antagonists. pharmacy180.com Modifications to this ring system are a critical component of structure-activity relationship (SAR) studies, influencing not only receptor affinity but also the absorption, metabolism, and excretion of the compounds. pharmacy180.com

A key area of investigation has been the introduction of hydroxyl groups at various positions on the naphthalene ring. The synthesis of all seven possible ring-hydroxylated isomers of propranolol has been accomplished to study the effect of the hydroxyl position on biological activity. nih.gov The general synthetic route for most of these isomers involves the alkylation of the corresponding methoxy-1-naphthols with epichlorohydrin, followed by reaction with the appropriate amine and subsequent cleavage of the methoxy (B1213986) group to yield the desired hydroxylated product. nih.gov

The biological activity of these hydroxylated analogs can vary significantly depending on the position of the hydroxyl group. For example, in the case of propranolol analogs, the 4-hydroxy derivative is a major metabolite and has been found to be a potent antioxidant. The position of the hydroxyl group also influences the lipophilicity of the compound, which in turn can affect its pharmacological profile. For instance, studies have shown that for ring-hydroxylated propranolols, direct vasodilating potency tends to increase with increasing lipophilicity, while β-adrenergic antagonist potency decreases.

The following table presents data on the relative potencies of different ring-hydroxylated propranolol isomers, which provides insight into the SAR of the naphthyloxy moiety.

| Compound | Substitution on Naphthyl Ring | β-Adrenergic Antagonist Potency (Relative to Propranolol=1) | Direct Vasodilating Potency (Relative to Propranolol=1) | Reference |

| Propranolol | None | 1 | 1 | nih.gov |

| Isomer 1a | 2-hydroxy | Significantly less potent | Equipotent | nih.gov |

| Isomer 1b | 3-hydroxy | Significantly less potent | Much less potent | nih.gov |

| Isomer 1c | 4-hydroxy | Not specified | Much less potent | nih.gov |

| Isomer 1d | 5-hydroxy | Not specified | Much less potent | nih.gov |

| Isomer 1e | 6-hydroxy | 4 times more potent | Much less potent | nih.gov |

| Isomer 1f | 7-hydroxy | Not specified | Much less potent | nih.gov |

| Isomer 1g | 8-hydroxy | Significantly less potent | Equipotent | nih.gov |

These SAR studies, by systematically altering the substitution pattern on the naphthalene ring, provide crucial information for the design of new analogs with potentially improved or more selective biological activities. nih.govnih.gov

Stereochemical Considerations and Enantioselective Synthesis of 1 Butylamino 3 Naphthyloxy 2 Propanol

Chiral Nature of the Propanolamine (B44665) Scaffold

The structural foundation of 1-Butylamino-3-(naphthyloxy)-2-propanol is a propanolamine chain. The chirality of this molecule originates from a stereogenic center located at the second carbon (C2) of the propanol (B110389) backbone. This carbon atom is bonded to four different substituent groups: a hydroxyl (-OH) group, a hydrogen (-H) atom, a butylaminomethyl (-CH₂NHC₄H₉) group, and a (naphthyloxy)methyl (-CH₂OC₁₀H₇) group.

Due to this asymmetric substitution, the molecule is not superimposable on its mirror image, leading to the existence of two distinct enantiomers: (R)-1-Butylamino-3-(naphthyloxy)-2-propanol and (S)-1-Butylamino-3-(naphthyloxy)-2-propanol. These enantiomers possess identical physical and chemical properties in an achiral environment but can interact differently with other chiral molecules, such as biological receptors. The precursor, (R)- and (S)-1-chloro-3-(1-naphthyloxy)-2-propanol, is a key chiral intermediate used in the synthesis of related compounds. researchgate.net

Enantioselective Synthetic Methods

Producing a single enantiomer of this compound necessitates enantioselective synthesis, a process that preferentially creates one enantiomer over the other. Key strategies include asymmetric catalysis, biocatalytic resolution, and the use of chiral auxiliaries.

Asymmetric catalysis employs a small amount of a chiral catalyst to steer a chemical reaction towards the formation of a specific enantiomer. youtube.com This approach is highly efficient and is a cornerstone of modern organic synthesis. youtube.combeilstein-journals.org

For the synthesis of chiral propanolamines, several organocatalytic methods are applicable:

Proline Catalysis : The natural amino acid L-proline can catalyze asymmetric aldol (B89426) or Mannich reactions. youtube.comyoutube.com In a potential pathway, an enamine formed from a ketone and proline could react with an imine precursor, establishing the required stereocenters with high selectivity. youtube.com

Chiral BINOL-based Catalysts : Chiral 3,3'-disubstituted 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives can act as powerful chiral Brønsted acids or ligands in Lewis acid catalysis. beilstein-journals.org They are particularly effective in the asymmetric allylation of imines, a key step in constructing homoallylic amines which can be further converted to the target propanolamine. beilstein-journals.org

Corey-Bakshi-Shibata (CBS) Reduction : This method uses a chiral oxazaborolidine catalyst to achieve the enantioselective reduction of a ketone to a secondary alcohol. youtube.com A synthetic route could involve the asymmetric reduction of a suitable ketonic precursor, such as 1-(butylamino)-3-(naphthyloxy)propan-2-one, to generate the chiral hydroxyl group with high enantiomeric excess. youtube.com

Biocatalysis utilizes enzymes or whole microbial cells as catalysts, offering high selectivity under mild reaction conditions. nih.gov For producing enantiopure propanolamines, kinetic resolution is a widely used biocatalytic strategy. jocpr.com

Kinetic resolution involves the use of an enzyme that reacts at a different rate with each enantiomer of a racemic mixture. jocpr.com Lipases are frequently used for this purpose, catalyzing the enantioselective acylation or hydrolysis of alcohol enantiomers. mdpi.comnih.gov In the case of a racemic mixture of this compound, a lipase (B570770) could selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) unreacted. The resulting acylated product and the unreacted alcohol can then be separated.

Research on the resolution of the closely related precursor, 1-chloro-3-(1-naphthyloxy)-2-propanol, and the analogous compound 1-(isopropylamine)-3-phenoxy-2-propanol demonstrates the feasibility of this approach. researchgate.netnih.gov Lipases from various sources show different efficiencies and selectivities. mdpi.comnih.gov

Table 1: Examples of Lipase-Catalyzed Kinetic Resolutions Data based on resolutions of analogous and precursor compounds.

| Biocatalyst | Substrate | Reaction Type | Enantioselectivity (E-value) | Reference |

|---|---|---|---|---|

| Candida rugosa MY Lipase | (R,S)-1-(isopropylamine)-3-phenoxy-2-propanol | Transesterification | 67.45 | nih.gov |

| Pseudomonas cepacia Lipase | rac-1-(naphthalen-1-yloxy)propan-2-yl acetate (B1210297) | Hydrolysis | - | mdpi.com |

| Candida cylindracea Lipase | (R, S)-sec-butanol | Esterification | High | nih.gov |

| Pseudomonas fluorescens Lipase | rac-1-(3-bromophenyl)-1-ethanol | Acetylation | >99% ee (for S-alcohol) | mdpi.com |

Instead of using isolated enzymes, it is often more practical and cost-effective to use whole microbial cells. These preparations contain the desired enzymes within their natural cellular environment, which can enhance stability and activity. Studies on the resolution of racemic 1-chloro-3-(1-naphthyloxy)-2-propanol have shown that whole-cell preparations can be highly effective. researchgate.net For instance, an esterase from Trichosporon beigelli, used as a lyophilized whole-cell preparation, demonstrated excellent enantioselectivity in the hydrolysis of esters of the racemic alcohol, yielding the optically pure (S)-alcohol. researchgate.net This approach successfully produced both (R) and (S)-enantiomers of the precursor in highly optically pure form. researchgate.net

This strategy involves temporarily incorporating a chiral molecule, known as a chiral auxiliary, into the substrate. wikipedia.org The auxiliary directs the stereochemical outcome of a subsequent reaction before being cleaved and recycled. sigmaaldrich.com

A common approach involves using Evans oxazolidinone auxiliaries. A synthetic plan could involve:

Acylating a chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) with a naphthyloxy-acetyl chloride derivative.

Performing a diastereoselective reduction of the ketone or an alkylation at the alpha-position to set the desired stereocenter under the steric guidance of the auxiliary.

Cleaving the auxiliary to release the enantiomerically enriched propanolamine derivative.

Another well-established class of auxiliaries includes pseudoephedrine and its derivatives like pseudoephenamine. nih.gov These are used to control stereoselectivity in alkylation reactions to form chiral centers. nih.gov

Biocatalytic Approaches for Stereoselective Production

Kinetic Resolution Techniques for Enantiomer Separation

Kinetic resolution is a pivotal technique for the separation of enantiomers from a racemic mixture. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster than the other. Consequently, the reaction mixture becomes enriched in the less reactive enantiomer, while the faster-reacting enantiomer is converted into a new, separable compound. This approach is widely applied in the synthesis of enantiomerically pure compounds, including analogs of this compound, such as the well-studied compound propranolol (B1214883). jocpr.comnih.gov The success of kinetic resolution hinges on the ability of the chiral resolving agent or catalyst to effectively discriminate between the two enantiomers, a property quantified by the enantioselectivity ratio (E). nih.govnih.gov High E-values are desirable as they allow for the separation of enantiomers with high purity at or near 50% conversion. nih.gov

Various strategies have been developed for the kinetic resolution of 3-aryloxy-1-alkylamino-2-propanol derivatives. These include classical chemical methods and modern biocatalytic approaches. jocpr.comresearchgate.net For instance, the kinetic resolution of a key intermediate, α-naphthyl glycidyl (B131873) ether, has been achieved using a chiral complex of Zn(NO3)2 and (+)-tartaric acid, which demonstrates excellent enantioselectivity. researchgate.netresearchgate.net Another prominent strategy involves enzyme-catalyzed reactions, which are renowned for their high stereoselectivity under mild conditions. nih.govresearchgate.net

Diastereomeric Salt Formation and Fractional Crystallization

The resolution of racemic amines through diastereomeric salt formation is a classical and effective method for separating enantiomers. This technique involves reacting the racemic base, such as this compound, with an enantiomerically pure chiral acid. libretexts.org This acid-base reaction creates a mixture of two diastereomeric salts.

Unlike enantiomers, which have identical physical properties (except for their interaction with polarized light), diastereomers possess different physical characteristics, including solubility in a given solvent. libretexts.org This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts, being less soluble, will preferentially crystallize from the solution, leaving the more soluble diastereomeric salt in the mother liquor. mdpi.com

The general principle can be illustrated as follows:

(R/S)-amine + (R')-acid → (R,R')-salt + (S,R')-salt

After separation of the less soluble diastereomeric salt by filtration, the pure enantiomer of the amine can be recovered by treating the salt with a base to neutralize the chiral acid. libretexts.orggavinpublishers.com Similarly, the other enantiomer can be recovered from the remaining mother liquor. The choice of the chiral resolving agent and the solvent system is critical for achieving efficient separation. researchgate.net Commonly used chiral acids for resolving amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orgmdpi.com The efficiency of the resolution is influenced by factors such as temperature, concentration, and the rate of crystallization, which can be optimized to maximize the yield and enantiomeric purity of the desired product. gavinpublishers.com

Enzymatic Kinetic Resolution in Nonaqueous Media

Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign alternative for producing enantiopure compounds. Lipases, in particular, are widely used for this purpose due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity. researchgate.netmdpi.com In the context of this compound and its analogs, EKR is typically performed on a precursor, such as 1-chloro-3-(1-naphthyloxy)-2-propanol, via lipase-catalyzed transesterification in a nonaqueous medium. researchgate.netsciencepublishinggroup.comnih.gov

In this process, a racemic alcohol is reacted with an acyl donor, often an enol ester like vinyl acetate, in the presence of a lipase. The enzyme selectively acylates one enantiomer at a much faster rate than the other. For example, lipase from Candida antarctica (CALB) has been shown to catalyze the kinetic resolution of (R/S)-propranolol, a close structural analog, with high enantiomeric ratios (E=57) in toluene (B28343) using vinyl acetate as the acyl donor. nih.gov This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated.

Recent advancements have explored innovative approaches such as mechanoenzymology, where mechanical force from ball milling is used to activate the enzymatic reaction. A dual kinetic resolution of propranolol precursors using Candida antarctica Lipase B (CALB) under these conditions achieved high enantiomeric excess (up to 99% ee) and excellent enantioselectivity (E > 300). nih.govnih.gov The use of immobilized enzymes is also a common strategy to enhance stability and facilitate catalyst recycling. nih.govsciencepublishinggroup.com For instance, Pseudomonas cepacia lipase (PCL) immobilized on the inner wall of a bioreactor demonstrated excellent catalytic activity and high enantioselectivity (E = 110) for the resolution of (R,S)-1-chloro-3-(1-naphthyloxy)-2-propanol. sciencepublishinggroup.com

The choice of solvent, acylating agent, and enzyme source significantly influences the efficiency and selectivity of the resolution. mdpi.comnih.gov Research has shown that systems using ionic liquids in combination with organic solvents can also provide favorable conditions for these biotransformations. mdpi.com

Table 1: Examples of Enzymatic Kinetic Resolution of Propranolol and its Precursors

| Substrate | Enzyme | Reaction Type | Solvent | Acyl Donor | Enantioselectivity (E) | Reference |

|---|---|---|---|---|---|---|

| (R/S)-Propranolol | Candida antarctica Lipase B (CALB) on Eupergit C | Esterification | Toluene | Vinyl acetate | 57 | nih.gov |

| Propranolol Precursors | Candida antarctica Lipase B (CALB) | Mechanoenzymatic Esterification | Solvent-free/LAG | Isopropenyl acetate | >300 | nih.govnih.gov |

| (R,S)-1-chloro-3-(1-naphthyloxy)-2-propanol | Pseudomonas cepacia Lipase (PCL) | Transesterification | Organic Phase | Vinyl acetate | 110 | sciencepublishinggroup.com |

| 1-(isopropylamine)-3-phenoxy-2-propanol | Candida rugosa Lipase MY | Transesterification | Toluene/[EMIM][BF4] | Isopropenyl acetate | 67.5 | mdpi.comnih.gov |

| α-naphthyl glycidyl ether | Bacillus megaterium epoxide hydrolase variant | Hydrolysis | Isopropyl ether/isooctane/aqueous | N/A (Hydrolysis) | 92 | researchgate.net |

Impact of Stereoisomerism on Molecular Interactions (Non-Clinical Context)

Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but different three-dimensional arrangements of atoms, has a profound impact on molecular interactions. For a chiral molecule like this compound, which possesses a stereocenter at the C-2 position of the propanol backbone, its enantiomers ((R) and (S)) can interact differently with other chiral entities. This differential interaction is the fundamental basis for enantiomer separation techniques and the varying biological activities of enantiomers. jocpr.commdpi.com

In a non-clinical context, the most direct manifestation of stereoisomerism's influence is observed during chiral resolution processes. For instance, in diastereomeric salt formation, the (S)-enantiomer of the amine will form a salt with a chiral (R')-acid, resulting in an (S,R') diastereomer. Its counterpart, the (R)-enantiomer, will form an (R,R') diastereomer. These two diastereomers have distinct three-dimensional structures. The different spatial arrangements of the constituent groups lead to variations in their crystal packing, intermolecular forces (like hydrogen bonding and van der Waals interactions), and ultimately, their physical properties such as solubility. mdpi.com The self-organization of chiral molecules can lead to complex supramolecular structures, such as helices, which are determined by the specific stereochemistry of the interacting components. mdpi.com

Similarly, in enzymatic resolutions, the enzyme's active site is a chiral environment. The precise three-dimensional architecture of the active site allows it to preferentially bind and catalyze the reaction of one enantiomer over the other. This chiral recognition is often described by a "three-point attachment model," where a minimum of three points of interaction between the substrate and the chiral selector are required for discrimination. The different spatial orientation of the hydroxyl, amino, and naphthyloxy groups in the (R) and (S) enantiomers of this compound results in one enantiomer fitting more effectively into the enzyme's active site, leading to a more stable transition state and a faster reaction rate. nih.gov

Furthermore, the synthesis of derivatives from different stereoisomers can result in products with altered properties. Studies on derivatives of the analogous compound practolol (B1678030) have shown that the potency and specificity of the resulting compounds are significantly dependent on the configuration of both the original drug's asymmetric carbon and any new stereocenters introduced. nih.gov For propranolol derivatives, stereoisomers with the (S) configuration at the drug's asymmetric center were found to be more active than those with the (R) configuration, highlighting that the specific 3D structure is crucial for its molecular interactions. nih.gov

Structure Activity Relationship Sar Investigations of 1 Butylamino 3 Naphthyloxy 2 Propanol Analogues

Design Principles for Novel Aryloxypropanolamine Derivatives

The chemical architecture of aryloxypropanolamine-based beta-blockers is characterized by several key structural features that are essential for their biological activity. researchgate.net The general design principles for creating novel derivatives revolve around the modification of three main components: the aromatic ring, the propanolamine (B44665) side chain, and the amine substituent. researchgate.netresearchgate.net

Aromatic Moiety : The nature of the aromatic ring system is a primary determinant of the compound's binding affinity and selectivity for β-adrenergic receptor subtypes (β1 vs. β2). researchgate.net While propranolol (B1214883) features a naphthalene (B1677914) ring, a wide variety of other aromatic and heteroaromatic systems can be used, which can also influence the molecule's absorption, metabolism, and excretion properties. researchgate.netnih.gov The substitution pattern on this ring is critical; for instance, para-substitution on a phenyl ring, coupled with an absence of meta-substituents, is a common feature in many cardioselective β1-blockers. nih.gov

Ether Linkage : The introduction of an oxymethylene bridge (-OCH₂-) between the aromatic ring and the propanolamine side chain is a hallmark of many potent β-blockers like propranolol. researchgate.net This linkage provides a specific spatial arrangement and flexibility that is conducive to effective receptor binding.

Propanolamine Side Chain : This part of the molecule is vital for the interaction with the receptor. It contains a hydroxyl group and an amine, both of which are critical for binding. The hydroxyl group is involved in hydrogen bonding with the receptor, and its specific stereochemical configuration is paramount for high-affinity binding. researchgate.netbiorxiv.org

Amine Group : For optimal activity, the amine must be a secondary amine. researchgate.net The substituent on the nitrogen atom also plays a significant role in receptor affinity and selectivity. Typically, bulky aliphatic groups, such as isopropyl or tert-butyl, are favored as they enhance binding to the β-receptor. researchgate.net

Influence of N-Substituent Variation on Receptor Binding Affinity (In Vitro/Theoretical)

The substituent attached to the nitrogen atom of the propanolamine side chain has a profound impact on the molecule's binding affinity for adrenergic receptors. The size, shape, and nature of this group can modulate the strength of the interaction with the receptor's binding pocket.

For optimal β-receptor antagonist activity, the amine must be secondary, and the substituent is typically a bulky alkyl group. researchgate.net For example, the isopropyl group of propranolol provides hydrophobic interactions with amino acid residues in the receptor. biorxiv.org N,N-disubstitution on the amine generally leads to a decrease in β-blocking activity. researchgate.net

While bulky aliphatic groups are common, introducing an N-aralkyl substituent can significantly increase affinity, particularly for α-adrenoceptors. nih.gov This highlights how modifications to the N-substituent can alter not only the affinity but also the selectivity profile of the aryloxypropanolamine scaffold. In one study, comparing pairs of drugs, the N-aralkyl substituted compounds consistently showed higher affinity for α-adrenoceptors than their N-alkyl counterparts. nih.gov

The design of novel propranolol analogues for different targets, such as serotonin (B10506) receptors, has also demonstrated the importance of the N-substituent. Modifications like converting the secondary amine to a tertiary amine can reduce affinity for β-adrenergic sites while preserving or enhancing affinity for other receptors. mdpi.com

| Base Scaffold | N-Substituent Modification | Effect on Receptor Affinity | Reference |

|---|---|---|---|

| Aryloxypropanolamine | Secondary Amine (e.g., Isopropyl, tert-Butyl) | Optimal for high β-receptor affinity. | researchgate.net |

| Aryloxypropanolamine | N,N-Disubstitution (Tertiary Amine) | Decreased β-receptor blocking activity. | researchgate.net |

| Propranolol Analogue | Conversion to Tertiary Amine | Reduced affinity for β-adrenergic and 5-HT1B sites. | mdpi.com |

| Adrenergic Drug Core | N-Alkyl to N-Aralkyl Substitution | Increased affinity for α-adrenoceptors. | nih.gov |

Role of the Naphthyloxy Moiety in Ligand-Target Interactions

The naphthyloxy group of propranolol is not merely a passive structural element; it plays a crucial and active role in anchoring the ligand to its receptor target. The aromatic system is a primary determinant of the antagonistic activity. researchgate.net Molecular modeling and binding studies have revealed that this large, hydrophobic moiety engages in significant van der Waals and hydrophobic interactions with a specific pocket within the β-adrenergic receptor. biorxiv.org

Specifically, the naphthalene ring system of propranolol interacts with hydrophobic amino acid residues such as Tyrosine (Try109), Phenylalanine (Phe289), and Valine (Val292). biorxiv.org These interactions are critical for the high-affinity binding of the compound. The replacement of the naphthalene system with other aromatic groups is a common strategy in drug design to modulate affinity, selectivity, and pharmacokinetic properties. For example, replacing it with a substituted phenyl ring can lead to compounds with greater selectivity for the β1-receptor subtype (cardioselectivity), as seen in drugs like atenolol (B1665814) and metoprolol. nih.govnih.gov

Stereochemical Contribution to Molecular Recognition

The interaction between aryloxypropanolamine beta-blockers and their receptors is highly stereoselective. researchgate.netresearchgate.net Propranolol has a single chiral center at the C-2 position of the propanolamine side chain, which bears the hydroxyl group. This stereocenter dictates the three-dimensional arrangement of the molecule, which must be precise for optimal receptor fit.

It is well-established that the pharmacological activity resides almost exclusively in one enantiomer. For β-adrenergic receptor blockade, the carbon atom attached to the hydroxyl group must possess the (S)-configuration. researchgate.net The (S)-enantiomer exhibits a much greater binding affinity for β-adrenergic receptors, often by a factor of 100 or more, compared to the corresponding (R)-enantiomer. researchgate.netresearchgate.net This pronounced enantioselectivity is a result of the specific three-point interaction model with the receptor, involving the aromatic ring, the amine nitrogen, and the stereospecific hydroxyl group. The (S)-hydroxyl group forms a critical hydrogen bond with an amino acid residue (such as Asp113) in the receptor's binding site, an interaction that is not possible for the (R)-enantiomer in the same optimal orientation. biorxiv.org Consequently, most therapeutic preparations of chiral beta-blockers, if not used as a racemate, consist of the pure (S)-enantiomer. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies in Analog Design

In the quest for novel aryloxypropanolamine derivatives with improved properties, medicinal chemists frequently employ strategies like scaffold hopping and bioisosteric replacement. researchgate.netmdpi.com These approaches are central to modern drug design for optimizing potency and pharmacokinetic properties, as well as for generating novel intellectual property. researchgate.netnih.gov

Bioisosteric replacement involves substituting a functional group or a part of the molecule with another group that retains similar biological activity. researchgate.net This can be done to enhance affinity, improve metabolic stability, or reduce toxicity. In the context of propranolol analogues, a classic example is the replacement of the naphthalene ring with other aromatic or heteroaromatic systems to alter selectivity and other properties. mdpi.comresearchgate.net For instance, replacing a hydrogen atom with a fluorine atom or a methyl group with a chlorine atom are common bioisosteric swaps.

Scaffold hopping is a more dramatic modification that involves replacing the central core or framework of the molecule with a structurally different scaffold, while aiming to maintain the original biological activity by preserving the key pharmacophoric features. researchgate.netnih.gov This technique allows for the exploration of entirely new chemical space, potentially leading to compounds with completely different physical and metabolic properties but the desired pharmacological effect. mdpi.com For aryloxypropanolamines, this could involve replacing the entire aryloxypropanolamine backbone with a different chemical structure that still correctly positions the key interacting groups (aromatic moiety, hydrogen bond donor/acceptor, basic amine) to bind to the beta-adrenergic receptor.

Molecular Interactions and Biochemical Target Studies of 1 Butylamino 3 Naphthyloxy 2 Propanol

Enzymatic Interaction Studies (In Vitro)

The metabolism of 1-Butylamino-3-(naphthyloxy)-2-propanol is a critical aspect of its pharmacology, and in vitro studies with isolated hepatic enzyme systems have been instrumental in elucidating the metabolic pathways and the enzymes involved.

The liver is the primary site of metabolism for this compound. nih.gov In vitro studies using isolated perfused liver preparations and liver microsomal fractions have shown that the compound is extensively metabolized by the cytochrome P-450 (CYP) enzyme system. nih.govnih.govmedex.com.bd

Specifically, the initial metabolism involves three main pathways: ring oxidation, side-chain oxidation, and glucuronidation. clinpgx.org The N-desisopropylation step in side-chain oxidation is primarily catalyzed by CYP1A2, with some contribution from CYP2D6. clinpgx.org Glucuronidation of the parent compound is carried out by multiple UDP-glucuronosyltransferase (UGT) enzymes in the liver, including UGT1A9, UGT2B4, and UGT2B7. clinpgx.org It has been noted that systemic inflammation can alter hepatocellular biochemistry and impair the hepatic metabolism of the compound. nih.gov

In vitro metabolic studies have successfully identified and characterized several metabolites of this compound. The major metabolic pathways lead to the formation of a variety of products.

Ring Oxidation: This pathway produces hydroxylated metabolites, primarily 4-hydroxypropranolol (B128105) (4OHP) and, to a lesser extent, 5-hydroxypropranolol (5OHP). nih.gov

Side-Chain Oxidation: This process involves N-desalkylation (specifically N-desisopropylation) to form N-desisopropylpropranolol, which is further metabolized to naphthoxylactic acid (NLA). nih.govclinpgx.org

Acetylation: A metabolite formed through acetylation has been identified as 1-Acetamino-3-(1-naphthyloxy)-2-propanol. This compound is the acetyl conjugate of N-desisopropylpropranolol and has been detected in isolated rat hepatocyte systems. nih.gov

Glucuronidation: The parent compound and its hydroxylated metabolites can undergo conjugation with glucuronic acid. clinpgx.org

| Metabolite | Metabolic Pathway | Precursor |

|---|---|---|

| 4-hydroxypropranolol (4OHP) | Ring Oxidation | Propranolol (B1214883) |

| 5-hydroxypropranolol (5OHP) | Ring Oxidation | Propranolol |

| N-desisopropylpropranolol (DIP) | Side-Chain Oxidation (N-desalkylation) | Propranolol |

| Naphthoxylactic acid (NLA) | Side-Chain Oxidation | N-desisopropylpropranolol |

| 1-Acetamino-3-(1-naphthyloxy)-2-propanol (AcNDP) | Acetylation | N-desisopropylpropranolol |

Theoretical Exploration of Biochemical Target Mechanisms

Beyond experimental studies, theoretical and computational approaches provide deeper insights into the biochemical mechanisms of this compound. As a non-selective beta-adrenergic receptor antagonist, its fundamental mechanism is the competitive blockade of β-receptors, which prevents endogenous catecholamines like adrenaline and noradrenaline from binding and initiating their signaling cascades. openaccessjournals.com

In silico analyses have been utilized to explore other potential interactions. For example, computational studies have investigated the compound's antiglycative properties through its interaction with bovine serum albumin (BSA) and proteins involved in the advanced glycation end-product (AGE)/RAGE pathway. acs.org These theoretical models help to understand how the compound might mitigate protein oxidation and glycoxidation. acs.org

Furthermore, advanced spectroscopic techniques combined with theoretical modeling, such as ligand-detected NMR experiments, have been used to create detailed epitope maps of the binding of propranolol enantiomers to proteins like α1-acid glycoprotein (B1211001) (AGP). researchgate.netnih.gov These studies provide unique insights into the different orientations that the (R)- and (S)-enantiomers adopt within the protein's binding pocket, explaining the observed stereoselectivity in binding affinity. researchgate.net These theoretical explorations complement experimental data to build a comprehensive picture of the molecular interactions governing the compound's activity.

Mechanistic Hypotheses of Receptor Agonism/Antagonism

Based on its molecular architecture, this compound is hypothesized to function as a competitive antagonist at beta-adrenergic receptors (β-ARs). This mechanism is analogous to that of propranolol, a prototypical non-selective beta-blocker to which it is structurally very similar. openaccessjournals.comwikipedia.orgdrugbank.com The primary difference lies in the substitution on the amino group—a butyl group in the subject compound versus an isopropyl group in propranolol. ontosight.ainist.gov

Beta-adrenergic receptors, which include the β1, β2, and β3 subtypes, are G-protein coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines epinephrine (B1671497) and norepinephrine. ahajournals.orgpnas.org Stimulation of these receptors, particularly β1 and β2, initiates a signaling cascade that leads to increased intracellular cyclic AMP (cAMP), resulting in various physiological responses such as increased heart rate and contractility, and smooth muscle relaxation. wikipedia.orgjove.comcvpharmacology.com

The antagonistic action of this compound is presumed to involve its binding to the β-adrenergic receptor, thereby physically blocking the access of endogenous catecholamines. ahajournals.orgdroracle.ai This competitive inhibition prevents receptor activation. By occupying the binding site without stimulating the receptor, the compound does not trigger the conformational changes necessary for G-protein coupling and subsequent adenylyl cyclase activation. wikipedia.org Consequently, it blunts the downstream physiological responses normally induced by sympathetic nervous system stimulation. openaccessjournals.comcvpharmacology.com

Like propranolol, this compound is expected to be non-selective, meaning it would antagonize both β1- and β2-adrenergic receptors. wikipedia.orgdroracle.ai

Antagonism at β1-receptors , predominantly located in cardiac tissue, would lead to a reduction in heart rate (negative chronotropy) and myocardial contractility (negative inotropy). openaccessjournals.comjove.com

Antagonism at β2-receptors , found in the smooth muscle of blood vessels and bronchi, would inhibit catecholamine-induced vasodilation and bronchodilation. openaccessjournals.comcvpharmacology.com

This non-selective antagonistic mechanism is a hallmark of first-generation beta-blockers. cvpharmacology.com

Ligand-Protein Interaction Profiling

The binding of this compound to beta-adrenergic receptors is predicted to be stabilized by a specific network of non-covalent interactions, as elucidated by structural and mutagenesis studies of related antagonists like propranolol and cyanopindolol. pnas.orgnih.gov The ligand-binding pocket of β-ARs is situated within the transmembrane (TM) helices of the receptor. nih.gov

The key interactions stabilizing the ligand-receptor complex are hypothesized to be:

Ionic and Hydrogen Bonding: The secondary amine in the butylamino side chain is expected to be protonated at physiological pH, allowing it to form a strong salt bridge with the highly conserved carboxylate side chain of an aspartate residue in TM3 (Asp113 in β2AR). pnas.org The hydroxyl group on the propanol (B110389) backbone is a critical hydrogen bond donor and acceptor, forming hydrogen bonds with the side chains of conserved serine residues in TM5 (e.g., Ser203, Ser204). pnas.org These interactions are crucial for anchoring the ligand within the binding pocket.

The table below outlines the predicted key interactions based on homology with known beta-blocker binding modes.

| Interaction Type | Ligand Moiety | Receptor Residues (β2AR as model) | Reference |

| Ionic Interaction / Salt Bridge | Protonated Butylamino Group | Asp113 (TM3) | pnas.org |

| Hydrogen Bonding | Hydroxyl Group | Ser203, Ser204, Ser207 (TM5) | pnas.org |

| Hydrogen Bonding | Amino Group | Asn312 (TM7) | nih.gov |

| Aromatic/Hydrophobic | Naphthyl Ring | Val114 (TM3), Trp109 (TM3), Phe282 (TM6), Phe290 (TM6), Tyr308 (TM7) | pnas.orgnih.gov |

| Hydrophobic | Butyl Group | Ile169 (TM4), Trp173 (Extracellular Loop 2) | pnas.org |

The substitution of a butyl group for the more common isopropyl group found in propranolol may subtly influence the ligand's interaction profile. The increased size and flexibility of the n-butyl chain could potentially allow for more extensive hydrophobic contacts within the binding pocket, possibly affecting the compound's affinity or residence time at the receptor compared to its isopropyl counterpart.

Computational Chemistry and Molecular Modeling of 1 Butylamino 3 Naphthyloxy 2 Propanol

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pharmacology, it is instrumental in understanding how a drug molecule (ligand) interacts with its target protein (receptor).

Molecular docking simulations have been extensively used to elucidate the binding modes of aryloxypropanolamine beta-blockers, such as Propranolol (B1214883), with their primary targets, the β-adrenergic receptors (β-ARs). nih.gov These studies are crucial for understanding the stereoselectivity and affinity of these drugs.

For Propranolol, docking studies consistently show that the (S)-enantiomer exhibits a significantly higher affinity for β-adrenergic receptors compared to the (R)-enantiomer. The simulations predict that the molecule binds in a well-defined pocket within the transmembrane domain of the receptor. Key predicted interactions include:

The secondary amine of the propanolamine (B44665) side chain forming a crucial ionic bond with the carboxylate group of a highly conserved aspartic acid residue.

The hydroxyl group on the propanolamine chain acting as a hydrogen bond donor and acceptor with surrounding residues like asparagine or serine.

The naphthyloxy moiety inserting into a hydrophobic pocket formed by several non-polar amino acid residues.

These predicted binding modes from computational models have been largely validated by experimental data, including site-directed mutagenesis and crystallographic studies of β-adrenergic receptors in complex with ligands.

The stability of the ligand-receptor complex is governed by a variety of non-covalent interaction forces. For Propranolol, molecular docking studies have identified several key interactions that contribute to its binding affinity:

Hydrogen Bonds: The hydroxyl and amine groups of the side chain are critical for forming strong hydrogen bonds with polar residues in the binding pocket of the β-adrenergic receptor, which is a major contributor to binding affinity.

Hydrophobic Interactions: The aromatic naphthyl ring of Propranolol plays a significant role in binding through hydrophobic interactions with non-polar amino acid residues within the receptor, which are crucial for the proper orientation and anchoring of the ligand.

Ionic Interactions: The protonated amine group of the ligand forms a strong salt bridge with a negatively charged aspartate residue, a characteristic interaction for most beta-blockers.

The synergy of these forces results in the high-affinity binding of Propranolol to its target receptor.

Molecular docking programs utilize scoring functions to estimate the binding energy of the ligand-receptor complex, where lower binding energy values typically indicate a more stable complex and higher binding affinity. For Propranolol and its analogs, these calculations have been used to predict their relative potencies.

While specific binding energy values can vary depending on the software and scoring function used, the general trend observed in computational studies aligns with experimental findings. For instance, docking studies of various beta-blockers against the β1- and β2-adrenergic receptors have shown a correlation between the calculated binding energies and the experimentally determined inhibitory constants (Ki). A study involving the virtual screening of beta-blockers against the β1-adrenergic receptor reported a binding affinity for Atenolol (B1665814) of -7.30 kcal/mol. researchgate.net Another study on antidepressant drugs reported binding affinities ranging from -7.1 to -9.6 kcal/mol for interactions with their target proteins. nih.gov The binding energy of Propranolol is expected to fall within a similar range, reflecting its high affinity for beta-adrenergic receptors.

Table 1: Representative Binding Energies of Related Compounds

| Compound | Target Receptor/Protein | Reported Binding Energy (kcal/mol) |

|---|---|---|

| Atenolol | β1-Adrenergic Receptor | -7.30 researchgate.net |

| Salbutamol | Monoamine Oxidase | -7.1 to -7.2 nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic properties of a molecule, which in turn dictate its reactivity and interactions.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like Propranolol, DFT calculations can provide insights into optimized geometry, vibrational frequencies, and electronic properties.

A study on several beta-blockers, including Propranolol, utilized DFT with the B3LYP method and a 6-311+G(d,p) basis set for geometry optimization and vibrational band assignments. The results from this study highlighted the significant role of the naphthyl group's vibrations in the molecule's Raman spectrum. Such analyses are instrumental in understanding the fundamental properties of the molecule at a quantum level, which can be correlated with its biological activity. DFT calculations can also be used to determine various molecular descriptors related to the reactivity of the molecule, such as the distribution of electron density and the molecular electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate an electron, while the energy of the LUMO is related to its ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity.

Table 2: Representative HOMO-LUMO Gaps of Related Compounds

| Compound | Computational Method | HOMO-LUMO Gap (eV) |

|---|---|---|

| Naproxen | DFT | 4.4665 |

Conformational Analysis and Energy Minima Identification

The biological activity of a flexible molecule like Propranolol is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy structures the molecule can adopt.

Theoretical studies employing a range of computational methods have been conducted to explore the conformational landscape of Propranolol. Early investigations used methods like Perturbative Configuration Interaction using Localized Orbitals (PCILO). researchgate.net More recent and comprehensive studies have utilized semi-empirical methods such as AM1 and PM3, followed by more accurate ab initio Hartree-Fock (HF/6-31G*) refinements to optimize the molecular structure. researchgate.netresearchgate.net

These computational approaches systematically sample the conformational space to locate the most stable conformers (energy minima). Research has successfully identified several stable conformers of Propranolol. researchgate.net A key finding is that the most stable structures are often stabilized by intramolecular hydrogen bonds. researchgate.net Specifically, an O–H···N hydrogen bond between the hydroxyl group and the amine nitrogen is a recurring feature in the most stable conformers. researchgate.net Studies have found that Propranolol can coexist in at least two preferred extended conformational states when in solution, with a low energy barrier between them. researchgate.net This extended structure is believed to be important for the "three-point" binding to its receptor, involving the aromatic naphthyloxy group, the β-hydroxyl group, and the protonated amine. researchgate.net

In one detailed study, the conformational space was extensively searched, starting with hundreds of conformers at the semi-empirical level, which were then narrowed down to a few dozen for higher-level ab initio calculations. researchgate.net This process ultimately yielded five distinct stable conformers, each stabilized by one or two of three possible internal hydrogen bonds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rasayanjournal.co.in These models are invaluable for predicting the activity of new, unsynthesized molecules, thereby accelerating the drug discovery process. rasayanjournal.co.inresearchgate.net

Propranolol and its analogues have been extensively studied using various QSAR approaches. These models are built by calculating molecular descriptors for a set of molecules and then applying statistical methods to correlate these descriptors with experimentally determined biological activities. researchgate.netopenbioinformaticsjournal.com

Predictive QSAR models for Propranolol and related compounds have been developed for various biological endpoints. A prominent example is the three-dimensional QSAR (3D-QSAR) study on a series of 41 aryloxypropanolamine compounds, the chemical class to which Propranolol belongs, targeting the human β3-adrenergic receptor. nih.gov This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to build robust predictive models. nih.gov The resulting models demonstrated high internal and external predictive power, indicating their reliability. nih.gov

Other QSAR models have been developed to predict different properties, such as antioxidant activity. mdpi.com In one such study, models with one to eight variables were generated to predict the Trolox Equivalent Antioxidant Capacity (TEAC) for a set of 82 drugs, including Propranolol. mdpi.com The statistical quality of these models was rigorously evaluated to select the one with the best predictive potential. mdpi.com The Emax model has also been successfully used to describe the concentration-effect relationship of Propranolol. nih.gov

Table 1: Statistical Parameters of 3D-QSAR Models for Aryloxypropanolamines

This table presents the statistical validation parameters for the CoMFA and CoMSIA models developed for a series of aryloxypropanolamine β3-AR agonists, demonstrating the models' predictive capabilities.

| Model Type | q² (Internal Validation) | r² ncv (Non-cross-validated) | r² test (External Validation) | Source |

| CoMFA | 0.537 | 0.993 | 0.865 | nih.gov |

| CoMSIA | > 0.5 | 0.984 | 0.918 | nih.gov |

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. A wide array of descriptors has been used in the study of Propranolol and its derivatives.

In 3D-QSAR methods like CoMFA and CoMSIA, the descriptors are 3D steric and electrostatic fields surrounding the molecules. openbioinformaticsjournal.comnih.gov For other types of QSAR models, a variety of descriptors are calculated:

Physicochemical Descriptors: These include properties like hydrophobicity (log P), topology, pKa, log S, log D, log Kow, molecular weight (MW), and polar surface area (PSA). openbioinformaticsjournal.comnih.gov

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insight into the electronic properties of the molecule. rasayanjournal.co.inresearchgate.net Commonly used descriptors include:

The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap. rasayanjournal.co.inresearchgate.net

Dipole moment (μ). rasayanjournal.co.inresearchgate.net

Ionization potential (I). rasayanjournal.co.inresearchgate.net

Electron affinity (A). rasayanjournal.co.inresearchgate.net

Global hardness (η) and softness. rasayanjournal.co.inresearchgate.net

Electronegativity (χ). rasayanjournal.co.inresearchgate.net

Global electrophilicity (ω). rasayanjournal.co.inresearchgate.net

The selection of the most relevant descriptors is a critical step in building a predictive and statistically robust QSAR model.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful ligand-based drug design technique. mdpi.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the feature arrangement, a process known as virtual screening. mdpi.comomicsonline.org

Propranolol has been identified through and used in pharmacophore-based virtual screening campaigns. In one notable study, a pharmacophore model for α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR) positive allosteric modulators (PAMs) was created. omicsonline.org This model, consisting of two hydrophobic features, a hydrogen bond acceptor, a hydrogen bond donor, and a positive ionizable feature, was used to screen over 1,000 FDA-approved drugs. omicsonline.org This virtual screen successfully identified Propranolol as a hit, which was later confirmed experimentally to have α7-nAChR PAM activity. omicsonline.org

Similarly, pharmacophore models have been developed for β3-adrenergic receptor agonists, a class of compounds structurally related to Propranolol. researchgate.net A validated model for β3-AR agonists included six features: two hydrophobic interactions, two hydrogen bond donors, one hydrogen bond acceptor, and a positively ionizable area. researchgate.net Such models are crucial for discovering new ligands with desired activity profiles and for scaffold hopping to identify novel chemical structures. mdpi.comresearchgate.net Docking studies are often used in conjunction with pharmacophore screening to refine the results and predict the binding orientation of the hit compounds within the target's active site. mdpi.com

Analytical Methodologies for Research Characterization of 1 Butylamino 3 Naphthyloxy 2 Propanol

Spectroscopic Characterization Techniquesthermofisher.comdoaj.orgacs.org

Spectroscopic methods are indispensable for the structural characterization of 1-Butylamino-3-(naphthyloxy)-2-propanol, offering insights into its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidationthermofisher.comnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's structure can be assembled. For a definitive assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY, HMQC, and HMBC are often employed. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum of this compound can be understood by considering its three main structural components: the naphthyloxy ring system, the butylamino group, and the 2-propanol linker. thermofisher.com

Naphthyloxy Protons: The seven protons on the naphthalene (B1677914) ring system are expected to appear in the aromatic region, typically between δ 6.7 and 8.3 ppm. thermofisher.com Anisotropic effects from the fused ring system cause a wide dispersion of these signals. thermofisher.com The specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) depend on the substitution pattern and the electronic environment of each proton.

Propanol (B110389) Backbone Protons: The protons on the propanol chain (-O-CH₂-CH(OH)-CH₂-N-) would exhibit characteristic signals. The two diastereotopic protons of the -O-CH₂ group are expected to resonate around δ 4.1 ppm, while the methine proton of the -CH(OH) group would appear as a multiplet near δ 4.4 ppm. thermofisher.com The two protons of the -CH₂-N- group are expected around δ 3.2 ppm. thermofisher.com The hydroxyl (-OH) and amine (-NH) protons are exchangeable and may appear as broad singlets; their chemical shifts are highly dependent on the solvent, concentration, and temperature. The hydroxyl proton signal can be expected around δ 6.0 ppm. thermofisher.com

Butylamino Protons: The protons of the n-butyl group would be found in the aliphatic region of the spectrum. The two protons attached to the nitrogen (-NH-CH₂-) would be a multiplet further downfield than the other methylene (B1212753) groups due to the influence of the nitrogen atom. The subsequent methylene groups (-CH₂-CH₂-) would appear as multiplets at intermediate shifts, and the terminal methyl group (-CH₃) would be an upfield triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Naphthyloxy Carbons: The ten carbon atoms of the naphthalene ring will produce signals in the aromatic region (typically δ 100-160 ppm). The carbon atom attached to the ether oxygen (C-O) will be the most downfield of this group.